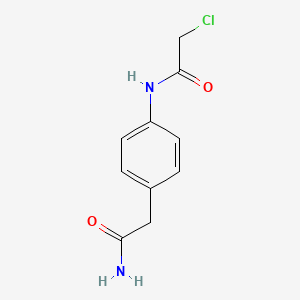![molecular formula C12H20N4O B7557627 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been investigated for its anti-tumor and anti-viral properties.
作用機序
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate the immune system and induce the destruction of tumor cells. This compound also inhibits the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as interferons, TNF-alpha, and IL-6. It also activates the immune system and induces the destruction of tumor cells. This compound inhibits the formation of new blood vessels, which is essential for tumor growth.
実験室実験の利点と制限
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties, which makes it a valuable tool for cancer research. However, this compound has some limitations. It has a short half-life, which means it needs to be administered frequently. It also has some toxicity, which limits its use in clinical trials.
将来の方向性
There are several future directions for 2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide research. One direction is to investigate its potential as an anti-viral agent. This compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another direction is to investigate its potential in combination with other anti-tumor agents. This compound has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. Finally, there is a need to investigate the mechanism of action of this compound in more detail to optimize its use in cancer therapy.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its anti-tumor and anti-viral properties. It activates the immune system and induces the destruction of tumor cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including investigating its potential as an anti-viral agent, its use in combination with other anti-tumor agents, and optimizing its use in cancer therapy.
合成法
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with dimethylamine, followed by the addition of pentanoyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
科学的研究の応用
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells.
特性
IUPAC Name |
2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-4-5-10(13)12(17)15-9-6-7-11(14-8-9)16(2)3/h6-8,10H,4-5,13H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYULDFLRRZZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN=C(C=C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)


![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)

![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)